molecular formula C23H22O6 B8383134 2,3-Bis(4-methoxybenzyloxy)benzoic acid

2,3-Bis(4-methoxybenzyloxy)benzoic acid

Cat. No. B8383134
M. Wt: 394.4 g/mol
InChI Key: RVSOJWZOMHTFKR-UHFFFAOYSA-N
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Description

2,3-Bis(4-methoxybenzyloxy)benzoic acid is a useful research compound. Its molecular formula is C23H22O6 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Bis(4-methoxybenzyloxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Bis(4-methoxybenzyloxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3-Bis(4-methoxybenzyloxy)benzoic acid

Molecular Formula

C23H22O6

Molecular Weight

394.4 g/mol

IUPAC Name

2,3-bis[(4-methoxyphenyl)methoxy]benzoic acid

InChI

InChI=1S/C23H22O6/c1-26-18-10-6-16(7-11-18)14-28-21-5-3-4-20(23(24)25)22(21)29-15-17-8-12-19(27-2)13-9-17/h3-13H,14-15H2,1-2H3,(H,24,25)

InChI Key

RVSOJWZOMHTFKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=C(C=C3)OC)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 19 (8.60 g, 16.71 mmol) in dioxane (84 mL) and 2N NaOH (42 mL) was stirred for 24 h at room temperature. The reaction mixture was concentrated in vacuo. The residue was stirred with H2O (100 mL) and then acidified to pH 2 with 1N HCl. The white solid was filtered, washed with hexane, and was recrystallised from EtOAc/hexanes to generate 5.93 g (90%) of 20 as a white crystalline solid, mp 129° C.: 1H NMR δ 3.8 (s, 3H), 3.85 (s, 3H), 5.12 (s, 2H), 5.20 (s, 2H), 6.83 (d, 2H, J=8.8), 6.96 (d, 2H, J=9.2), 7.18 (t, 2H, J=8.0), 7.22-7.27 (m, 2H), 7.41 (d, 2H, J=8.4), 7.73 (dd, 1H, J=1.2, 8.0); 13C NMR δ 55.36, 55.37, 55.44, 55.46, 71.42, 114.26, 119.12, 123.04, 124.37, 125.00, 126.87, 128.02, 129.73, 131.21, 147.17, 151.45, 159.94, 160.44, 165.45; HRMS m/z calcd for C23H22NaO6, 417.1332 (M+Na); found, 417.1332.
Name
19
Quantity
8.6 g
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reactant
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84 mL
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Quantity
42 mL
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solvent
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Synthesis routes and methods II

Procedure details

A catechol protecting group other than methyl, that is, one that could be removed concurrently with the BOC functionality while leaving the disulfide intact, was required. Thus, 2,3-dihydroxybenzoic acid (18) was converted to its trianion with NaH in DMF and treated with excess 4-methoxybenzyl bromide to make ester 19 in 62% yield. Hydrolysis of 19 with NaOH (aqueous) in dioxane produced 2,3-bis(4-methoxybenzyloxy)benzoic acid (20) in 90% recrystallized yield (Scheme 1: Synthesis of 20a. aReagents: (a) 60% NaH, 4-methoxybenzyl bromide (3.5 equivalents), DMF, 62%; (b) 2N NaOH, dioxane, 90%). Activation of an equivalent of carboxylic acid 20 with CDI and stirring with N12-(phthaloyl)thermospermine (12) in CH2Cl2 and NEt3 afforded diamine 21 in 57% yield (FIG. 6).
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19
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Synthesis routes and methods III

Procedure details

A solution of 19 (8.60 g, 16.71 mmol) in dioxane (84 mL) and 2N NaOH (42 mL) was stirred for 24 h at room temperature. The reaction mixture was concentrated in vacuo. The residue was stirred with H2O (100 mL) and then acidified to pH 2 with 1N HCl. The white solid was filtered, washed with hexane, and was recrystallised from EtOAc/hexanes to generate 5.93 g (90%) of 20 as a white crystalline solid, mp 129° C.: 1H NMR δ 3.8 (s, 3H), 3.85 (s, 3H), 5.12 (s, 2H), 5.20 (s, 2H), 6.83 (d, 2H, J=8.8), 6.96 (d, 2H, J=9.2), 7.18 (t, 2H, J=8.0), 7.22-7.27 (m, 2H), 7.41 (d, 2H, J=8.4), 7.73 (dd, 1H, J=1.2, 8.0); 13C NMR δ 55.36, 55.37, 55.44, 55.46, 71.42, 114.26, 119.12, 123.04, 124.37, 125.00, 126.87, 128.02, 129.73, 131.21, 147.17, 151.45, 159.94, 160.44, 165.45; HRMS m/z calcd for C23H22NaO6, 417.1332 (M+Na). found, 417.1332.
Name
19
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One

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